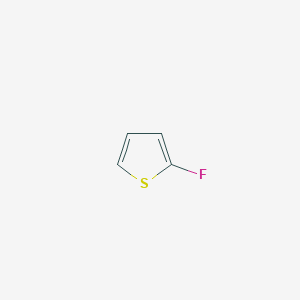

2-Fluorothiophene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHCHIJMMKQRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193058 | |

| Record name | 2-Fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-13-5 | |

| Record name | 2-Fluorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluorothiophene and Its Derivatives

Direct Fluorination Approaches to the Thiophene (B33073) Ring System

Transition Metal-Catalyzed Fluorination Processes

Palladium-Catalyzed Approaches (e.g., Suzuki, Stille, Negishi Coupling Analogues)

Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern organic synthesis for forming carbon-carbon bonds, offering high efficiency and functional group tolerance. These methodologies have been adapted and explored for the synthesis of fluorinated thiophene derivatives.

Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling, which involves the cross-coupling of an organoboron species (e.g., boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base, is a versatile method for constructing carbon-carbon bonds wikipedia.org, lumenlearning.com. While direct examples of 2-fluorothiophene synthesis via Suzuki coupling are not extensively documented, the methodology has been successfully applied to other fluorinated thiophene systems. For instance, Suzuki coupling chemistry has been employed in the synthesis of liquid crystals incorporating ring-fluorinated thiophenes researchgate.net. Furthermore, studies have shown that the Suzuki-Miyaura coupling of heteroaryl mesylates with potassium aryltrifluoroborates can yield fluorinated products, with thienyl trifluoroborate salts demonstrating higher yields compared to their corresponding thienylboronic acids under certain conditions orgsyn.org.

Stille Coupling The Stille coupling reaction utilizes a palladium catalyst to couple organotin compounds (organostannanes) with various organic electrophiles, typically halides or pseudohalides libretexts.org, wikipedia.org. This reaction is known for its broad scope, including the coupling of heterocyclic compounds libretexts.org. In the context of fluorinated thiophenes, Stille coupling has been employed in the synthesis of polymers, where a mono-fluorinated benzothiadiazole-based intermediate was successfully coupled rsc.org. Although specific instances of this compound synthesis through Stille coupling are less common in the literature, its general applicability to diverse heterocyclic and fluorinated substrates suggests its potential for future adaptations.

Negishi Coupling The Negishi coupling involves the palladium-catalyzed reaction between organic halides or triflates and organozinc compounds wikipedia.org. This method is highly versatile and allows for the formation of carbon-carbon bonds between sp, sp², and sp³ hybridized carbon atoms wikipedia.org. For example, a fluorinated intermediate derived from 2,3,4,5-tetrabromothiophene, which was unreactive under standard Kumada coupling conditions, successfully underwent Negishi cross-coupling with organozinc bromides using Pd(dppf)Cl₂ as a catalyst to introduce alkyl side chains rsc.org. Additionally, the Negishi coupling has demonstrated compatibility with thiophene derivatives, as seen in reactions involving 2-chlorothiophene (B1346680) to synthesize substituted pyrazoles rsc.org, rsc.org. This indicates the potential for applying Negishi coupling to introduce fluorine or fluorinated groups into the 2-position of the thiophene ring.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect synthetic pathways involve the functionalization of pre-existing compounds to introduce the fluorine atom, often overcoming challenges associated with direct fluorination.

Utilization of Bis-Aryl-Iodonium Salts

The use of bis-aryl-iodonium salts has emerged as a significant strategy for the synthesis of 2-fluorothiophenes. Onys'ko and co-workers pioneered a method for synthesizing this compound from bis(2-thienyl)iodonium salts ucc.ie, semanticscholar.org, researchgate.net. This approach involves the initial conversion of thiophene to the bis(2-thienyl)iodonium salt using tris(trifluoroacetoxy)-λ³-iodane, an electrophilic iodine source. Subsequent heating of the bis(2-thienyl)iodonium hexafluorophosphate (B91526) salt with dry potassium fluoride (B91410) yielded this compound in 37% yield ucc.ie, semanticscholar.org. It was observed that the choice of counteranion is crucial, as the trifluoroacetate (B77799) salt produced only trace amounts of the desired product, while the chloride salt primarily yielded 2-chlorothiophene ucc.ie, semanticscholar.org.

Further advancements in this area include the work by Ichiishi et al., who utilized copper catalysts to achieve selective fluorination of the smaller aromatic ligand in unsymmetrical diaryliodonium salts ucc.ie, acs.org. In one instance, a thienyl-iodonium salt was converted to this compound in 42% yield in the presence of copper triflate. Notably, in the absence of the copper catalyst, the selectivity was reversed, favoring the formation of mesityl fluoride ucc.ie.

However, studies by Carroll and co-workers on the nucleophilic fluorination of aryl(thienyl)iodonium salts indicated a low selectivity, resulting in a mixture of six products. They suggested that previous reports of the absence of this compound might be misleading, attributing this to the highly volatile nature of this compound (boiling point 82 °C), which could lead to its loss during reaction work-up or analysis semanticscholar.org, researchgate.net.

A summary of representative yields for this compound synthesis using iodonium (B1229267) salts is provided in the table below:

| Precursor | Fluorinating Agent | Catalyst | Yield (%) | Reference |

| Bis(2-thienyl)iodonium hexafluorophosphate | KF | N/A | 37 | ucc.ie, semanticscholar.org |

| Thienyl-iodonium salt | N/A | Copper triflate | 42 | ucc.ie |

Schiemann Reaction Adaptations for Fluorothiophenes

The Balz–Schiemann reaction, commonly known as the Schiemann reaction, is a classical method for synthesizing aryl fluorides from primary aromatic amines via diazonium tetrafluoroborate (B81430) intermediates wikipedia.org, nih.gov. While primarily known for aryl fluorides, adaptations have been explored for fluorinated heterocycles.

Pomerantz and co-workers reported an adaptation of the Schiemann reaction for accessing 3-fluorothiophene (B1278697). This involved preparing the diazonium salt from 3-aminothiophene, followed by thermal decomposition at 160-200 °C, which afforded 3-fluorothiophene in 84% yield ucc.ie, researchgate.net. Although this example focuses on 3-fluorothiophene, the principle can, in theory, be extended to 2-aminothiophene for the synthesis of this compound. However, the Schiemann reaction can suffer from drawbacks such as safety concerns, limited functional group tolerance, and the potential for forming complex mixtures of products, especially with five-membered heteroarenes acs.org.

Multi-Step Conversions from Substituted Thiophenes (e.g., Chlorothiophenes)

Multi-step conversions from readily available substituted thiophenes offer a flexible route to this compound. Chlorothiophenes, for instance, can serve as versatile starting materials for such transformations. While direct conversion of chlorothiophenes to this compound is not a single-step reaction, they can be functionalized through various synthetic sequences.

Ring-Closure and Heterocyclization Strategies

Ring-closure and heterocyclization strategies involve forming the thiophene ring itself with the fluorine atom already incorporated into one of the building blocks or introduced during the cyclization process. These methods are crucial for constructing diverse heterocyclic scaffolds nih.gov, slideshare.net.

A general strategy for synthesizing diversely substituted thiophenes involves the denitrogenative transannulation of 1,2,3-thiadiazole (B1210528) substrates nih.gov. This process typically proceeds via a ring-chain isomerization, followed by denitrogenation to generate a metallocarbene intermediate. Subsequent cycloisomerization or cycloaddition reactions can then lead to the desired thiophene ring nih.gov.

While not directly yielding this compound, a simple two-step synthesis of benzofused thiophenes from aryl fluorides involves selective lithiation ortho to fluorine, followed by formylation, and then displacement of fluorine with thioglycollate and base-induced ring closure in a single operation researchgate.net. This demonstrates a powerful ring-closure approach where fluorine is present in a precursor, and the thiophene ring is formed around it.

Cycloaddition reactions are highly regarded for their ability to achieve stereochemically controlled synthesis of heterocycles, including fluorinated thiophenes mdpi.com, researchgate.net, uzh.ch. Specifically, [3+2]- and [4+2]-cycloadditions, such as Huisgen reactions and Diels-Alder reactions, are of particular importance for constructing fluorinated and/or fluoroalkylated sulfur-containing heterocycles mdpi.com, researchgate.net, uzh.ch.

One notable approach involves the thermal decomposition of perfluoropropenoxide, which generates difluorocarbene as a reactive intermediate. This difluorocarbene can then be utilized in 1,3-dipolar electrocyclization reactions of transient, fluorinated thiocarbonyl S-methanides to prepare fluorinated thiiranes mdpi.com. The fluorine atom or a fluoroalkyl group can originate from either or both reaction partners in these cycloaddition processes mdpi.com.

Furthermore, the introduction of short-chain perfluoroalkyl groups can be achieved through [3+2] cycloaddition reactions employing appropriately fluoro-substituted dipolarophiles clockss.org. In the context of larger fluorinated thiophene-containing systems, theoretical studies have indicated that internal polarization in fluorinated polythienothiophene-co-benzodithiophenes can render the thienothiophene rings susceptible to [2+4] cycloaddition reactions with singlet oxygen nih.gov. These findings underscore the utility and mechanistic insights gained from applying cycloaddition strategies to the synthesis of fluorinated thiophene derivatives.

Intramolecular Cyclization Protocols

Intramolecular cyclization protocols represent a powerful synthetic strategy for constructing complex cyclic systems, including fluorinated thiophene derivatives. These reactions involve the formation of a new ring within a single molecule, often leading to highly selective and efficient syntheses. While this compound itself may lack the necessary functional groups for direct intramolecular cyclization, its derivatives can readily participate in such transformations to yield more intricate fluorinated heterocycles.

One notable example involves the synthesis of fluorinated benzo[b]thiophene derivatives. Anodic fluorination of methyl α-(2-cyanophenylthio)acetate, followed by an intramolecular cyclization, has been reported to yield 3-amino-2-fluorobenzo[b]thiophene in excellent yields. This highlights the utility of intramolecular cyclization in creating fused ring systems incorporating both fluorine and thiophene moieties nih.gov. The precise control over reaction conditions, including the choice of reagents and solvents, is crucial in directing the cyclization pathway and achieving desired product selectivity wikipedia.org.

Emerging Synthetic Strategies for Fluorothiophenes

The field of fluorothiophene synthesis is continuously evolving, with new strategies emerging to address challenges related to selectivity, efficiency, and environmental impact. These emerging approaches leverage advancements in catalysis, C-F bond manipulation, and sustainable chemical practices.

Single C-F Bond Activation in Trifluoromethylated Precursors

The selective activation of carbon-fluorine (C-F) bonds, particularly in highly stable trifluoromethylated (CF₃) precursors, is a challenging yet highly valuable area in organic synthesis. This strategy allows for the transformation of readily available fluorinated starting materials into diverse partially fluorinated products that are otherwise difficult to obtain through conventional C-F bond formation methods fishersci.ca.

Trifluoromethylated arenes and carbonyl compounds serve as important precursors for single C-F bond activation. Methods often involve the generation of radical intermediates through visible light photoredox catalysis, providing novel pathways for C-F bond cleavage fishersci.ca. For instance, a visible light photoredox catalytic method has been developed for the selective cleavage of a single C-F bond in trifluoromethyl ketones. This process generates difluoromethyl radicals, which can then participate in intermolecular C-C bond formation reactions. A key aspect of this methodology is the critical role played by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent, which facilitates the selective single C-F bond cleavage. Other approaches involve the use of lanthanide metals (e.g., lanthanum, dysprosium) in combination with Lewis acids to achieve regio- and stereoselective transformations of CF₃-containing substrates.

This strategy offers a powerful route to access difluorinated organic molecules, including those that could serve as precursors or building blocks for fluorothiophenes, by selectively manipulating the C-F bonds within trifluoromethylated starting materials.

Green Chemistry Principles in this compound Synthesis (e.g., Ionic Liquids)

The application of green chemistry principles in chemical synthesis aims to minimize environmental impact and enhance sustainability. Ionic liquids (ILs) have garnered significant attention as "green solvents" due to their unique properties, which offer a more environmentally friendly alternative to traditional volatile organic solvents.

Key advantages of ionic liquids include their negligible vapor pressure, wide liquid range, high thermal stability, and ability to dissolve a broad array of organic and organometallic compounds. These characteristics contribute to cleaner and more sustainable chemical processes by reducing volatile organic compound (VOC) emissions and facilitating catalyst and product recovery and reuse.

While specific examples of this compound synthesis directly utilizing ionic liquids were not found in the search results, their general utility in various organic syntheses, such as nucleophilic displacement reactions and Friedel-Crafts reactions, suggests their strong potential for the greener synthesis of fluorothiophenes and their derivatives. The "tunability" of ionic liquids, allowing for the fine-tuning of their properties by varying cation and anion structures, further enhances their appeal as designer solvents for specific synthetic challenges in fluorinated compound chemistry.

Catalyst Optimization and Reaction Condition Refinement

The optimization of catalysts and refinement of reaction conditions are fundamental to improving the efficiency, selectivity, and yield of synthetic processes for this compound and its derivatives. This involves a systematic investigation of various parameters to identify the most effective catalytic systems and operating conditions.

Research in thiophene chemistry often focuses on optimizing catalytic systems, including the choice of metal catalysts, ligands, bases, and additives, as well as reaction parameters such as temperature, time, and solvent. For instance, in the synthesis of thiophene and bithiophene-based alternating copolymers, palladium catalysts, such as Pd(OAc)₂, have been identified as highly effective, with reaction time and temperature playing crucial roles in achieving high molecular weights and yields. Similarly, ruthenium-based catalysts have been optimized for direct arylation reactions involving heteroaryl chlorides, including 2-chlorothiophene, demonstrating the importance of catalyst design and reaction conditions in achieving desired selectivity and conversion.

The use of alternative heating sources, such as microwave irradiation, can also significantly reduce reaction times and energy consumption, contributing to more efficient and sustainable synthetic routes. Continuous refinement of these parameters is essential for maximizing the synthetic potential of methodologies for fluorothiophenes.

Mechanistic Investigations and Reactivity Profiles of 2 Fluorothiophene

Influence of Fluorine Substitution on Thiophene (B33073) Ring Reactivity

The introduction of a fluorine atom into the thiophene ring profoundly alters its electronic landscape, impacting its susceptibility to various reaction types, particularly aromatic substitution reactions.

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

Fluorine is known for its strong electronegativity, which exerts significant inductive effects on the aromatic ring. In the context of thiophene, this inductive effect influences both electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) ontosight.ai.

Electrophilic Aromatic Substitution (EAS): Thiophene itself is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with substitution typically occurring at position 2 pearson.com. However, halogens, including fluorine, are generally deactivating groups in EAS, meaning they slow down the reaction rate compared to the unsubstituted aromatic ring libretexts.org. Despite being deactivating, halogens are ortho/para-directing due to their ability to donate electron density through resonance, which can stabilize the carbocation intermediate formed during EAS libretexts.org. For 2-fluorothiophene, the fluorine at the 2-position would exert an electron-withdrawing inductive effect, making the ring less electron-rich and thus less reactive towards electrophiles compared to unsubstituted thiophene. However, the directing effect of fluorine would still influence the regioselectivity of any successful EAS reactions. Direct fluorination of aromatic rings, including thiophene, often yields poor results due to the high reactivity of fluorine, necessitating the use of alternative fluorinating agents that involve a fluorine atom bonded to a positively charged nitrogen libretexts.org. For instance, a process for direct fluorination of thiophene in a microreactor has been reported to yield this compound with high selectivity (95%) and only traces of 3-fluorothiophene (B1278697), at higher temperatures (5-10°C) compared to other known procedures (-63°C) google.com.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, SNAr reactions are favored by electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) libretexts.orgmasterorganicchemistry.compressbooks.pub. Fluorine, being highly electronegative, effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring through its inductive effect, making it more susceptible to nucleophilic attack libretexts.orgacs.org. In SNAr reactions, the rate-determining step is typically the addition of the nucleophile to the aromatic ring, and the leaving group ability follows the order F > Cl > Br > I, which is unusual for leaving groups but is attributed to fluorine's strong inductive effect facilitating the initial nucleophilic attack libretexts.orgmasterorganicchemistry.comyoutube.com. This suggests that this compound could be a suitable substrate for SNAr reactions, where the fluorine itself might act as a leaving group or facilitate nucleophilic attack at other positions if other suitable leaving groups are present.

Regioselectivity Control in Derivatization Reactions

Regioselectivity in derivatization reactions of this compound is heavily influenced by the electronic and steric effects of the fluorine substituent. Thiophene typically undergoes substitution preferably at position 2 pearson.com. In the case of this compound, the presence of fluorine at this position directs subsequent reactions.

For instance, in the synthesis of 2-aminothiophene derivatives, regioselective intramolecular cyclization is a key step researchgate.net. The fluorine atom, while electron-withdrawing, can still influence the electron distribution, directing subsequent substitutions to specific positions on the ring vulcanchem.com. The synthesis of this compound itself can be achieved through regioselective fluorination, for example, by heating bis(2-thienyl)iodonium hexafluorophosphate (B91526) with potassium fluoride (B91410) researchgate.net. This indicates that the 2-position is a primary site of reactivity, and its fluorination can then steer further derivatizations to other available positions on the ring (e.g., 3, 4, or 5), depending on the nature of the incoming reagent and reaction conditions.

Kinetic Studies of Reactions Involving this compound Scaffolds

Kinetic studies are crucial for understanding the rates and mechanisms of reactions involving this compound. While direct kinetic data specifically for this compound reactions are less commonly detailed in general overviews, the principles of kinetic studies on similar aromatic and fluorinated systems provide insight nih.govvulcanchem.combmglabtech.com.

Reaction Pathways and Intermediate Characterization

Understanding the reaction pathways and characterizing the intermediates formed is fundamental to elucidating the mechanistic behavior of this compound.

Radical and Ionic Processes Involving Fluorothiophenes

Fluorinated organic compounds, including fluorothiophenes, are known to participate in both radical and ionic processes researchgate.net. This broad spectrum of reactivity makes them attractive for various synthetic pathways researchgate.net.

Radical Processes: Radical reactions involve species with unpaired electrons. For thiophenes, the reaction with trifluoromethyl radicals has been studied, and a plausible mechanism involving radical addition has been proposed researchgate.net. Diaryliodonium salts, which can be involved in the synthesis of fluorinated compounds, are also known as photopolymerization initiators in radical reactions d-nb.info. The stability of radical cations, particularly in chlorinated thiophenes, is related to their electropolymerization process, where spin density distribution over the ring atoms plays a role nih.gov. While specific details for this compound radical processes are not extensively detailed, the general understanding of fluorinated thiophenes suggests their involvement in such pathways, potentially leading to polymerization or other transformations.

Ionic Processes: Ionic processes involve charged intermediates, such as carbocations or carbanions. Electrophilic aromatic substitution proceeds via a carbocation intermediate, while nucleophilic aromatic substitution involves a negatively charged intermediate (Meisenheimer complex) masterorganicchemistry.compressbooks.pubmasterorganicchemistry.com. The electronic properties imparted by fluorine substitution significantly influence the stability and formation of these ionic intermediates libretexts.org. For instance, the strong inductive effect of fluorine can stabilize negative charges, making SNAr reactions more favorable libretexts.org. The use of fluorinated compounds as electrolyte additives in lithium-ion batteries, where they influence ionic conductivity and interphase formation, further highlights their involvement in ionic processes acs.org.

Thiophene Ring Fragmentation (TRF) Mechanisms

Thiophene Ring Fragmentation (TRF) refers to processes where the thiophene ring breaks apart, leading to smaller molecular fragments. Computational studies have been performed to understand the intricate mechanisms of TRF in various processes, including UV photodissociation, dissociative ionization, and dissociative electron attachment researchgate.net.

For neutral thiophene, a major pathway for fragmentation involves the migration of a hydrogen atom followed by fragmentation, yielding acetylene (B1199291) (HC≡CH) and thioketene (B13734457) (H2C=C=S) researchgate.net. In the case of molecular cations of halogenated thiophenes (e.g., 2-chlorothiophene), the TRF process is initiated by the migration of a hydrogen or halogen atom, followed by ring opening through C-C or C-S bond cleavage, leading to various isomers and their subsequent fragmentation researchgate.net. For thiophene anions, the TRF process is similar to that of the cation, though the reaction enthalpies for elimination channels are lower researchgate.net.

A systematic study on TRF reactions has focused on the origins and pathways of potential side-reactions, aiming for enhanced selectivity and efficiency in yielding ene-yne type compounds researchgate.net. These studies have investigated fragmentation threshold temperatures and reaction kinetics, revealing unexpected results, such as zero-order processes researchgate.net. The presence of fluorine in this compound would likely influence the energetic landscape and pathways for TRF, potentially altering the stability of intermediates and the types of fragments produced, similar to how chlorine affects 2-chlorothiophene (B1346680) fragmentation researchgate.net.

Computational and Theoretical Studies of 2 Fluorothiophene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, particularly DFT, are widely applied to investigate the electronic structure of molecules. These investigations provide fundamental information about molecular geometry, energy levels, and charge distribution, which are critical for understanding chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-electron systems. For thiophene-containing compounds, including fluorinated derivatives, DFT calculations are routinely employed to optimize molecular geometries and predict various properties such as structural, electronic, optoelectronic, and thermodynamic parameters. d-nb.infoscielo.org.mxmdpi.comijcps.orgchemmethod.comsemanticscholar.orgresearchgate.net Common DFT functionals like B3LYP, CAM-B3LYP, and B3PW91, often combined with basis sets like 6-311++G(d,p) or 6-31G, are utilized for these investigations. d-nb.infomdpi.comijcps.orgchemmethod.com

While specific numerical data for the optimized bond lengths, bond angles, or dipole moment of 2-Fluorothiophene were not explicitly detailed in the readily available search results, DFT methods have been validated to accurately predict molecular structures with minimal deviations from experimental values for similar organic molecules. chemmethod.com The application of DFT to fluorinated compounds, such as 2-(2-fluoro-phenyl)-ethylamine, demonstrates its suitability for studying the impact of fluorine on molecular structure and noncovalent interactions. researchgate.net Furthermore, this compound has been studied as a bridge unit in the context of larger molecular systems, where DFT analysis indicated that the double bonds in 3-fluorothiophene (B1278697) are more delocalized, suggesting its potential as a monomer for conducting polymers with modified characteristics. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical quantum mechanical descriptor that reflects a molecule's kinetic stability, chemical reactivity, and optoelectronic properties. scielo.org.mxsemanticscholar.orgarabjchem.orgrsc.orgworldresearchersassociations.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and kinetic instability, as it requires less energy for electron excitation. semanticscholar.orgarabjchem.org Conversely, a larger gap suggests greater stability and less reactivity. semanticscholar.org

In a study investigating benzodithiophene-based molecules, this compound (referred to as S2) was utilized as a bridge unit. The computational analysis revealed that the energy gaps of the designed molecules, including those incorporating this compound, were lower than that of a reference molecule, indicating enhanced charge transfer properties. acs.org This finding underscores the role of this compound in influencing the electronic and optical behavior of larger molecular architectures.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. scielo.org.mxresearchgate.networldresearchersassociations.com These maps typically display regions of negative electrostatic potential (often colored red), which correspond to electron-rich areas susceptible to electrophilic attack, and regions of positive electrostatic potential (often colored blue), indicating electron-deficient areas prone to nucleophilic attack. rsc.orgwuxibiology.com

MEP maps are generated by plotting the electrostatic potential values onto the molecule's electron density surface. wuxibiology.comresearchgate.netosti.gov While specific MEP maps for this compound were not explicitly provided in the search results, the technique is commonly applied to thiophene (B33073) derivatives to understand their reactivity. For instance, MEP maps have been used to analyze the electronic density and identify active sites in related thiophene-containing compounds. researchgate.netarabjchem.orgworldresearchersassociations.com The ability to visualize these potential regions is crucial for predicting how this compound might interact with other chemical species in a reaction environment.

Reaction Mechanism Elucidation and Pathway Prediction

Understanding reaction mechanisms involves identifying the sequence of elementary steps through which reactants transform into products. Computational methods are indispensable for exploring these pathways, particularly by characterizing transition states and estimating energy barriers and reaction enthalpies.

Transition-state analysis is a cornerstone of computational reaction mechanism studies. A transition state represents an unstable, high-energy configuration along a reaction pathway where chemical bonds are in the process of breaking and forming. libretexts.orgyoutube.com The energy difference between the reactants and the transition state is defined as the activation energy (Ea), which dictates the rate of a chemical reaction. youtube.comlibretexts.orgresearchgate.net

Computational chemistry, utilizing methods such as DFT and higher-level ab initio techniques (e.g., MP2, G4MP2, CCSD(T)), is employed to optimize the geometries of these fleeting transition states and calculate their associated activation barriers. d-nb.infoarxiv.orgdoubtnut.com These calculations help in understanding the energetic requirements and the most favorable pathways for chemical transformations. While direct activation energy values for reactions involving this compound were not found in the immediate search results, similar studies have investigated the reaction mechanisms and activation barriers for related thiophene and methylthiophene reactions with molecular oxygen, reporting significant energy barriers. wikipedia.org This indicates the applicability of these computational approaches to study the reactivity of this compound.

Computational studies are frequently used to estimate BDEs and reaction enthalpies, especially for species where experimental determination is challenging. For example, computational and mass spectrometry studies have investigated the ground-state dissociation pathways for the molecular cation of 2-chlorothiophene (B1346680), a closely related halogenated thiophene. arxiv.org Such investigations provide insights into the fragmentation patterns and energetic landscapes of these compounds. Although specific reaction enthalpy data for the dissociation pathways of this compound were not found, the methodologies applied to similar halo-thiophenes demonstrate the feasibility and relevance of such computational analyses for understanding the stability and fragmentation of this compound.

Molecular Dynamics Simulations and Conformational Studies

Direct molecular dynamics (MD) simulations focusing solely on this compound are not extensively reported in the readily available literature. However, the principles and methodologies of MD simulations are broadly applicable to understanding the conformational dynamics of organic molecules, including fluorinated thiophenes. Molecular dynamics simulations involve simulating the physical movements of atoms and molecules over a period, providing insights into their dynamic behavior and stable conformations . This technique is crucial for exploring the energy landscape of molecules and identifying different lower-energy conformational states .

For related halogenated thiophenes, such as 2-chlorothiophene, computational studies, including ab initio calculations and molecular dynamics simulations, have been employed to investigate dissociation pathways and structural dynamics nih.govresearchgate.netresearchgate.net. These studies demonstrate the utility of MD in understanding the flexibility and reorientational motions of thiophene derivatives in various phases researchgate.net. While specific MD data for this compound's conformational changes are not detailed in the provided search results, theoretical calculations on various fluorothiophenes have explored their electronic and structural properties, including dipole moments and HOMO-LUMO gaps, which are fundamental to understanding their conformational preferences researchgate.net. For instance, a study on mono-, di-, tri-, and tetrafluorothiophenes utilized DFT to analyze how the number and position of fluorine atoms influence properties like bond lengths, bond angles, and electronic structure, which are critical determinants of conformation researchgate.net.

Supramolecular Interactions and Self-Assembly Prediction

The prediction and understanding of supramolecular interactions are vital for the rational design of novel materials, including those involving thiophene derivatives researchgate.netaip.org. These interactions, which are non-covalent, play a crucial role in the self-assembly processes of molecules into larger, ordered structures aip.orgwikipedia.orgnsf.gov. For this compound, the presence of fluorine, with its unique electronic characteristics, can significantly influence these interactions.

Fluorine-fluorine (F…F) interactions are a distinct class of non-covalent interactions that can influence molecular packing and supramolecular architectures. While often subtle, these interactions can be attractive, particularly in specific geometries. Type II F…F interactions typically involve a quasi-linear approach between two fluorine atoms, where the regions associated with negative electrostatic potential on the fluorine atoms can engage in attractive interactions mdpi.com.

Although direct studies on Type II F…F interactions specifically in this compound are not explicitly detailed in the search results, such interactions have been observed and computationally investigated in other fluorinated aromatic systems. For example, studies on fluorinated benzene (B151609) derivatives and fluorinated tosylates have identified C–F···F–C contacts and F…F interactions that contribute to crystal packing and molecular arrangements mdpi.com. The binding energies of F…F interactions can vary, with some studies reporting values ranging from 0.5 to 13 kJ/mol, indicating their role in stabilizing molecular structures mdpi.com. Theoretical investigations have also shown that dispersion forces, in addition to electrostatic and polarization effects, are significant contributors to the stability of fluorine-centered non-covalent interactions mdpi.com.

The interaction between fluorine atoms and π-electron systems (πF–π interactions) is another important non-covalent force that can dictate supramolecular assembly. These interactions are a subset of polar–π interactions, where the electronegative fluorine atom interacts with the electron-rich π-cloud of an aromatic ring wikipedia.org.

Table 1: Key Supramolecular Interaction Types and Characteristics (from related compounds)

| Interaction Type | Description | Observed in (Related Compounds) | Key Characteristics | Source |

| F…π Interaction | Interaction between a fluorine atom and a π-electron system. | 5-fluoro cytosinium 3-chlorothiophene-2-carboxylate | Abundant, highly directional. | aip.orgaip.orgresearchgate.netresearchgate.net |

| F…F Interaction | Non-covalent interaction between two fluorine atoms (e.g., Type II). | Fluorinated tosylates, fluorinated meso-alkynylporphyrins, fluorinated benzene derivatives. | Energies 0.5-13 kJ/mol; influenced by dispersion. | mdpi.commdpi.comnih.gov |

| π–π Stacking | Attractive interaction between aromatic rings. | Thiophene carboxylic acid salts, general aromatic systems. | Stabilizes columnar structures and crystal packing. | aip.orgaip.orgresearchgate.netnih.govgeorgetown.edu |

Applications of 2 Fluorothiophene and Its Functionalized Derivatives

Medicinal Chemistry and Pharmaceutical Research

Thiophene (B33073), a five-membered sulfur-containing heterocyclic ring, is widely recognized as a privileged pharmacophore in medicinal chemistry. Its presence in numerous pharmacologically important compounds and its high ranking among US FDA-approved small molecule drugs underscore its significance in drug discovery. nih.govfrontiersin.org The inclusion of heteroatoms like sulfur in a compound can significantly alter its physicochemical properties, leading to improved drug-receptor interactions, enhanced solubility, and modified metabolism. nih.gov Furthermore, the sulfur atom in the thiophene ring can contribute to additional hydrogen bonding, thereby strengthening drug-receptor interactions. nih.gov

Role as a Privileged Pharmacophore in Drug Discovery

The thiophene core, especially when functionalized with fluorine, serves as a versatile building block in the design of novel pharmaceuticals. Its electron-rich characteristics and bioisosteric properties enable it to interact with a diverse array of biological targets. nih.gov The strategic placement of fluorine atoms within the thiophene ring or its derivatives can lead to compounds with enhanced bioavailability and specificity, making them valuable lead compounds or intermediates in drug discovery pipelines. ontosight.aiontosight.ai The ability of fluorine to influence ADME (absorption, distribution, metabolism, excretion) properties, such as membrane permeability, further solidifies the role of fluorinated thiophenes as privileged pharmacophores. ontosight.ai

Exploration of Biological Activities

Thiophene and its derivatives exhibit a broad spectrum of biological activities, making them a fertile area for medicinal research. Continuous efforts are focused on synthesizing new thiophene derivatives with varied substitutions to target specific disease pathways and improve therapeutic outcomes. researchgate.netnih.gov

Thiophene-based compounds have demonstrated significant potential as anticancer agents, with numerous studies exploring their cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.netnih.govmdpi.com

2-Fluorothiophene-3-carbaldehyde has been reported to exhibit notable anticancer properties. In in vitro assays, this compound effectively inhibited the growth of human tumor cell lines, demonstrating promising cytotoxic activity at low micromolar concentrations.

Table 1: Cytotoxic Activity of this compound-3-carbaldehyde

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-15 | Colon | 15.5 |

| A549 | Lung | 22.3 |

| BxPC3 | Pancreatic | Not specified, but evaluated |

Fluorinated pyrrolo[2,3-d]pyrimidine analogues containing a fluorothiophene moiety have shown increased in vitro antiproliferative activities. These compounds were effective against engineered Chinese hamster ovary and HeLa cells expressing folate receptors (FRs) or proton-coupled folate transporters (PCFT), and also inhibited the proliferation of IGROV1 and A2780 epithelial ovarian cancer cells. nih.gov

Furthermore, various 2-amino thiophene derivatives have displayed considerable antiproliferative potential against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. Specific derivatives, such as 6CN14 and 7CN09, demonstrated superior efficiency in antiproliferative evaluation, with their inhibition percentages being comparable to or even exceeding that of the standard drug doxorubicin. These compounds primarily exerted cytostatic and antiproliferative effects by interfering with cell cycle progression. nih.gov

In recent research, certain thiophene carboxamide derivatives, designed as biomimetics of combretastatin (B1194345) A-4 (CA-4), exhibited significant anticancer activities. Compounds 2b and 2e from this series were particularly potent against the Hep3B hepatocellular carcinoma cell line. mdpi.com

Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives against Hep3B Cells mdpi.com

| Compound | IC₅₀ (µM) |

| 2b | 5.46 |

| 2e | 12.58 |

Additionally, chlorothiophene-based chalcone (B49325) analogs have been synthesized and evaluated for their anticancer activity. Compounds C4 and C6 from this class showed strong toxicity against WiDr colorectal cancer cells. arabjchem.org

Table 3: Cytotoxic Activity of Chlorothiophene-based Chalcone Analogs against WiDr Cells arabjchem.org

| Compound | IC₅₀ (µg/mL) |

| C4 | 0.77 |

| C6 | 0.45 |

Thiophene derivatives, including those containing halogen substituents like fluorine, have been reported to possess antimicrobial properties, demonstrating activity against a range of bacterial and fungal strains. frontiersin.orgnih.govresearchgate.netorientjchem.orgasianpubs.org

Studies have shown that halo derivatives of thiophene exhibit antimicrobial activity against organisms such as Escherichia coli, Bacillus subtilis, Colletorichum capsici, and Candida albicans. asianpubs.org

More recent investigations have highlighted the antibacterial activity of specific thiophene derivatives (e.g., compounds 4, 5, and 8) against drug-resistant Gram-negative bacteria, including colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org

Table 4: Antimicrobial Activity of Thiophene Derivatives against Drug-Resistant Bacteria (MIC₅₀ values) frontiersin.org

| Compound | Colistin-Resistant A. baumannii (mg/L) | Colistin-Resistant E. coli (mg/L) |

| 4 | 16-32 | 8-32 |

| 5 | 16-32 | 8-32 |

| 8 | 16-32 | 8-32 |

Time-kill curve assays further confirmed the bactericidal effects of thiophenes 4 and 8 against these resistant strains. The proposed mechanism of action for some of these antimicrobial thiophene derivatives involves increased bacterial membrane permeabilization and reduced adherence to host cells. frontiersin.org

Thiophene and its derivatives are well-documented for their anti-inflammatory and analgesic properties. nih.govmdpi.comresearchgate.netorientjchem.orgrsc.orgresearchgate.net The thiophene nucleus is present in several US FDA-approved drugs used to manage inflammatory conditions, such as oliceridine, tiaprofenic acid, tinoridine, tenoxicam, and suprofen. nih.gov Thienopyrimidine derivatives, a class of fused thiophene compounds, have also been reported to possess significant anti-inflammatory and analgesic activities. researchgate.net

Thiophene derivatives are actively explored for their ability to inhibit specific enzymes and modulate receptors implicated in various disease pathways. nih.govorientjchem.org The presence of a fluorine atom in compounds like this compound-3-carbaldehyde can enhance their binding affinity and metabolic stability, while functional groups such as an aldehyde can form covalent bonds with nucleophilic residues in proteins, thereby modulating enzyme activity.

Kinase Inhibition: Thiophene derivatives have emerged as important kinase inhibitors. google.comd-nb.infopmarketresearch.com Substituted triazole diamine derivatives incorporating 3-fluorothiophene-2-carboxylic acid have been investigated for their potential to treat kinase-mediated disorders, specifically by selectively inhibiting cyclin-dependent kinase and tyrosine kinase. google.com

Novel fused thiophene derivatives have shown promise as dual inhibitors of VEGFR-2 and AKT-1, two critical pathways involved in cancer cell proliferation, growth, and survival. For example, compound 4c demonstrated potent VEGFR-2 phosphorylation inhibition. mdpi.com

Table 5: VEGFR-2 Inhibitory Activity of Fused Thiophene Derivative 4c mdpi.com

| Compound | VEGFR-2 Phosphorylation Inhibition (relative to sorafenib) | IC₅₀ (µM) |

| 4c | 70% | 0.075 |

| Sorafenib (Reference) | 83.3% | 0.045 |

Chlorothiophene derivatives are also crucial intermediates in the development of kinase inhibitors, including imatinib (B729) analogs, which selectively target cancer pathways. pmarketresearch.com Additionally, certain thiazolo[5,4-b]pyridine (B1319707) analogues, notably those featuring a 5-chlorothiophene-2-sulfonamide (B1586055) moiety (e.g., compound 19c), have exhibited potent phosphoinositide 3-kinase (PI3K) inhibitory activity in the nanomolar range. mdpi.com

Table 6: PI3Kα Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogue 19c mdpi.com

| Compound | IC₅₀ (nM) |

| 19c | 8.0 |

Thiophene-2-carboximidamide derivatives, including those with a fluorobenzene (B45895) fragment, have been studied as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). acs.org

Receptor Modulation: Thiophene derivatives have been explored for their ability to modulate various receptors. Pyrrolo[2,3-d]pyrimidine antifolates, modified with a fluorothiophene side chain, have shown enhanced targeted inhibitory activities and specificities for folate receptors (FRs) and proton-coupled folate transporters (PCFT). nih.gov

Thiophene-C-glucosides, specifically those incorporating a 2-chlorothiophene (B1346680) ring (e.g., compound 3f), have been evaluated as potent sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors, relevant for diabetes management. jst.go.jp

Table 7: hSGLT2 Inhibitory Activity of Thiophene-C-glucoside 3f jst.go.jp

| Compound | hSGLT2 IC₅₀ (nM) |

| 3f | 4.0 |

| Phenyl-C-glucoside (Reference) | 5.1 |

Other Enzyme Inhibition: Beyond kinases and receptors, thiophene derivatives have been identified as inhibitors of other enzymes, such as alpha-amylase, which is relevant for managing diabetes. orientjchem.org Furthermore, certain thiophene derivatives have been reported to inhibit platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). Compounds substituted with a 5-chlorothiophene-2-yl group showed optimal activity in inhibiting PDGF-RTK. nih.gov

Materials Science and Engineering

Liquid Crystals and Ferroelectric Materials

Fluorinated thiophenes, including 2,5-disubstituted 3-fluorothiophene (B1278697) derivatives, are of considerable interest in the development of liquid crystal (LC) materials. Thiophene-based liquid crystals often exhibit improved physical properties, such as lower viscosity and faster switching times, when compared to their phenyl-based counterparts. ohiolink.edu The strategic incorporation of fluorine atoms into LC materials allows for the fine-tuning of their properties. This is due to fluorine's high electronegativity, which increases the lateral dipole moment of the molecule, and its low polarizability, which reduces intermolecular dispersion forces. ohiolink.edu

The introduction of a thiophene unit into the core of mesogenic materials can lead to substantial alterations in molecular properties, including an increase in optical anisotropy, a reduction in viscosity, and a lowering of melting points, alongside an elevation of negative dielectric anisotropy. researchgate.net These characteristics make them promising candidates for technological applications. researchgate.net Research has explored the synthesis of novel fluorinated liquid crystals containing a thiophene ring with a 1,1-difluoropentyl unit adjacent to it. tandfonline.com The objective behind incorporating the difluoromethylene unit is to enhance the stability of the electron-rich thiophene-containing core and increase dielectric biaxiality, which is crucial for ferroelectric display devices. tandfonline.com

Polythienylene derivatives with fluorine-containing chiral liquid crystalline substituents have been synthesized, demonstrating a chiral smectic C (Sc) phase, which is characteristic of ferroelectric liquid crystallinity (FLC). tandfonline.com, tandfonline.com These polymers have shown a significant increase in dielectric constant within the Sc phase temperature region, indicative of typical FLC behavior. tandfonline.com Furthermore, the effective conjugation length of the main chain in these polymers was observed to increase following the spontaneous orientation of the liquid crystal side chains. tandfonline.com Thiophene-containing liquid crystals are recognized for their attractive characteristics in ferroelectric materials. ohiolink.edu Fluorine substituents on the aryl core of LCs can also suppress or eliminate higher-ordered smectic mesophases, while simultaneously improving dielectric anisotropy, viscosity, and melting points. ohiolink.edu

Polymer Science and Conjugated Polymer Development

The integration of fluorine atoms into conjugated polymers is a highly effective strategy for enhancing their electro-optical properties and improving the performance of organic photovoltaic devices. acs.org, unc.edu, researchgate.net, acs.org, acs.org Fluorine substitution can effectively lower the highest occupied molecular orbital (HOMO) level of polymers. whiterose.ac.uk The strong electronegativity of fluorine atoms leads to a reduction in both HOMO and lowest unoccupied molecular orbital (LUMO) energy levels of fluorinated copolymers. acs.org Additionally, the small van der Waals radius of fluorine minimizes steric interactions, thereby helping to maintain the planarity of the polymer backbone. acs.org Fluorination has also been linked to changes in crystallinity, internal polarization, and modifications in the morphology of the active layer in polymer systems. acs.org

Polythienylene Derivatives with Fluorine-Containing Substituents

Polythienylene derivatives featuring fluorine-containing chiral liquid crystalline substituents have been successfully synthesized. tandfonline.com, tandfonline.com These polymers are designed to achieve a rapid response to electric fields, leveraging the principles of ferroelectric liquid crystallinity (FLC). tandfonline.com These synthesized polymers exhibit fusibility and solubility in common organic solvents. tandfonline.com, tandfonline.com Comprehensive analyses using differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and X-ray diffraction (XRD) have confirmed that these polymers possess various liquid crystal phases. tandfonline.com, tandfonline.com Notably, one specific polymer demonstrated a chiral smectic C (Sc*) phase, which is essential for ferroelectricity, and displayed a significant increase in dielectric constant within this phase, characteristic of FLC behavior. tandfonline.com The spontaneous orientation of the liquid crystal side chains in these materials leads to an increase in the effective conjugation length of the main polymer chain. tandfonline.com

Polymer Solar Cell (PSC) Applications

Fluorinated thiophene units play a crucial role in improving the photovoltaic device performance of donor-acceptor copolymers. acs.org, unc.edu, acs.org The strategic addition of fluorine substituents to the flanking thiophene units can be an effective design strategy to enhance the efficiency of bulk heterojunction (BHJ) solar cells. acs.org Studies have shown that relocating fluorine substituents from the acceptor unit to the flanking thiophene units can have a negligible impact on key device characteristics, including short circuit current, open circuit voltage, and fill factor. unc.edu, acs.org By combining different fluorination approaches, higher device performance has been achieved, with efficiencies reaching up to 7.7% for certain fluorinated polymers (e.g., 4′-FT-FTAZ) compared to non-fluorinated counterparts (e.g., 6.6% for FTAZ). acs.org, unc.edu, acs.org These devices also exhibit high fill factors, approximately 70%, and high hole mobilities, exceeding 1 × 10−3 cm2/(V s). acs.org, unc.edu, acs.org

The utilization of difluorinated thiophene (dFT) units can maintain the optical properties of polymers while significantly lowering their energy levels by approximately 0.4 eV. x-mol.net This reduction in energy levels contributes to an improved open-circuit voltage (Voc) of around 1 V and leads to enhanced efficiencies of approximately 10% when paired with non-fullerene acceptors. x-mol.net Furthermore, fluorine-substituted thiophene-quinoxaline copolymers have been developed to reduce HOMO levels and increase the dielectric constant, resulting in high open-circuit voltage organic solar cells, with a reported Voc of 950 mV. rsc.org Research indicates an optimal concentration range of 20-40% fluorine units coupled with thieno[3,4-b]thiophene (B1596311) for achieving maximum hole mobility, which directly enhances the performance of polymer solar cells. uakron.edu

Table 1: Performance Metrics of Fluorinated Thiophene-based Polymers in PSCs

| Polymer Type | Fluorination Position | Efficiency (%) | Voc (mV) | Fill Factor (%) | Hole Mobility (cm²/Vs) | Reference |

| 4′-FT-FTAZ | Flanking Thiophene | 7.7 | N/A | ~70 | >1 × 10⁻³ | acs.org, unc.edu, acs.org |

| FTAZ (non-fluorinated) | N/A | 6.6 | N/A | N/A | N/A | acs.org, unc.edu, acs.org |

| dFT-HTAZ | Difluorinated Thiophene Linker | ~10 | ~1000 | N/A | N/A | x-mol.net |

| HTAZ (non-fluorinated) | N/A | ~3 | N/A | N/A | N/A | x-mol.net |

| FTQ/PCBM | Thiophene-Quinoxaline | 5.3 | 950 | N/A | N/A | rsc.org |

| P(BDT-TT-FBT) | Benzothiadiazole unit | 3.56 | 810 | N/A | 0.017 | rsc.org |

| P(BDT-TT-HBT) (non-fluorinated) | N/A | 4.37 | 720 | N/A | 0.0041 | rsc.org |

Corrosion Inhibitors

Thiophene derivatives, including fluorinated variants, have been investigated for their potential as corrosion inhibitors. For instance, 3-Fluorothiophene (3FT) has been studied as a corrosion inhibitor for mild steel in acidic media. electrochemsci.org Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations have been employed to predict its inhibition efficiency. electrochemsci.org In one study, 3FT exhibited a lower corrosion inhibition efficiency (40.6% and 42.1%) compared to 3-thiophene malonic acid (85.3% and 91.7%). electrochemsci.org This difference was attributed to the higher electron-withdrawing ability resulting from the fluorine substitution in 3FT. electrochemsci.org

Aromatic building blocks, particularly those containing heteroatoms like sulfur, play a significant role in the protective action of corrosion inhibitors. mdpi.com Novel Gemini-fluorinated cationic surfactants, which incorporate sulfur and nitrogen as heteroatoms, have been synthesized and demonstrated high inhibition effectiveness, reaching up to 98.37%. mdpi.com, dntb.gov.ua Polymeric inhibitors that feature fluorinated blocks and specific adsorption sites, such as those with phosphorus, have shown excellent anti-corrosion properties and long-term stability. encyclopedia.pub Furthermore, thiophene can be copolymerized with other monomers to enhance its anti-corrosion capabilities. encyclopedia.pub

Table 2: Corrosion Inhibition Efficiency of Thiophene Derivatives

| Compound | Medium | Inhibition Efficiency (%) | Reference |

| 3-Fluorothiophene (3FT) | Acidic Media (Mild Steel) | 40.6 - 42.1 | electrochemsci.org |

| 3-Thiophene Malonic Acid (3TMA) | Acidic Media (Mild Steel) | 85.3 - 91.7 | electrochemsci.org |

| Gemini-fluorinated cationic surfactants (FSG6-2) | X60-steel/pickling solution | 93.37 | mdpi.com, dntb.gov.ua |

| Gemini-fluorinated cationic surfactants (FSG6-4) | X60-steel/pickling solution | 96.74 | mdpi.com, dntb.gov.ua |

| Gemini-fluorinated cationic surfactants (FSG6-6) | X60-steel/pickling solution | 98.37 | mdpi.com, dntb.gov.ua |

Agrochemical Research

While specific commercial applications of this compound in agrochemicals are not extensively detailed, related thiophene derivatives, such as 2-Chlorothiophene, serve as crucial intermediates in the synthesis of various agrochemicals. pmarketresearch.com, chemimpex.com, amusavimtc.com, fengchengroup.com These include neonicotinoid insecticides, such as imidacloprid (B1192907) and thiamethoxam (B1682794) derivatives, as well as herbicides and fungicides. pmarketresearch.com, chemimpex.com, amusavimtc.com, fengchengroup.com The unique chemical structure of thiophene derivatives enables precise bonding in complex molecules, making them valuable in high-value agrochemical applications. pmarketresearch.com

The incorporation of fluorine into chemical compounds, including those considered for agrochemical applications, can impart desirable properties such as enhanced lipophilicity and metabolic stability. These characteristics are important for improving the efficacy and persistence of active ingredients in the field. Fluorine-containing agrochemicals are recognized as indispensable globally for maintaining crop production and protecting public health. nih.gov

Advanced Characterization Techniques for 2 Fluorothiophene Research

Spectroscopic Analysis Methods

Spectroscopic analysis methods, which involve the interaction of electromagnetic radiation with matter, are indispensable for the comprehensive characterization of organic compounds. For 2-Fluorothiophene, vibrational and nuclear magnetic resonance spectroscopies are particularly informative.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying organic compounds and determining their functional groups by analyzing their absorption of infrared radiation. For thiophene (B33073) derivatives like this compound, FTIR can reveal characteristic vibrational modes associated with the thiophene ring and the fluorine substituent. Typical vibrational assignments in thiophenes include C-H stretching vibrations in the region of 3100-3000 cm⁻¹, C=C stretching vibrations around 1500-1400 cm⁻¹, and C-S stretching vibrations typically found below 1000 cm⁻¹. The presence of a fluorine atom would introduce C-F stretching vibrations, which generally appear in the 1300-1000 cm⁻¹ range, providing specific information about the fluorine's attachment to the thiophene ring researchgate.net. While FTIR is a powerful tool for structural confirmation and identification, specific detailed FTIR spectral data for this compound were not found in the immediate search results.

Raman spectroscopy provides complementary information to FTIR by detecting vibrational modes that involve changes in molecular polarizability. It is particularly useful for analyzing skeletal vibrations and symmetric stretching modes. For thiophene compounds, Raman spectra often exhibit strong bands corresponding to ring breathing modes and C-S stretching vibrations researchgate.nethoriba.com.

Surface Enhanced Raman Spectroscopy (SERS) is an advanced variant of Raman spectroscopy that significantly enhances the Raman signal of molecules adsorbed on plasmonic nanostructures, such as silver or gold nanoparticles nih.govresearchgate.net. This enhancement allows for the detection of molecules at very low concentrations and provides insights into their adsorption behavior on surfaces. While SERS studies have been conducted on other thiophene derivatives, such as 2-chloro and 3-chlorothiophene, investigating their adsorption on silver sols nih.gov, specific SERS data for this compound were not found in the immediate search results. The application of SERS to this compound would be valuable for studying its interactions with surfaces or for trace analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the complete structure of organic molecules. It provides detailed information about the connectivity of atoms and their electronic environments through the analysis of nuclear spins in a magnetic field.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely used to identify the number and types of hydrogen atoms in a molecule, as well as their connectivity. The chemical shifts of protons are highly sensitive to their electronic environment, while coupling constants reveal interactions between neighboring protons libretexts.orgspectrabase.com. For this compound, the ¹H NMR spectrum would feature distinct signals for each of the three non-equivalent protons on the thiophene ring, influenced by the electron-withdrawing effect of the fluorine atom. The characteristic chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets) would allow for the unambiguous assignment of each proton to its position on the thiophene ring. Specific ¹H NMR chemical shifts and coupling constants for this compound were not found in the immediate search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization state. For this compound, the ¹³C NMR spectrum would show four distinct signals, one for each carbon atom in the thiophene ring. The carbon directly bonded to the fluorine atom would exhibit a significant chemical shift perturbation due to the strong electronegativity of fluorine, and potentially show carbon-fluorine coupling. Detailed ¹³C NMR chemical shift data for this compound has been reported in the scientific literature. This data, typically presented as chemical shifts (δ in ppm) relative to a standard like Tetramethylsilane (TMS), provides crucial insights into the carbon framework and the influence of the fluorine substituent on the electron density distribution within the thiophene ring.

X-ray Based Techniques

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for investigating the crystalline structure of materials. It provides essential information regarding atomic arrangement, phase composition, and other material properties by analyzing the diffraction pattern produced when X-rays interact with the periodic array of atoms in a crystalline material. wikipedia.org Each crystalline material possesses a unique diffraction pattern, acting as a "fingerprint" for its identification. wikipedia.orgfishersci.ca By measuring the spacing between lattice planes, XRD can determine the crystal structure, lattice parameters, and crystallite size. wikipedia.orgfishersci.canih.gov

For a compound like this compound, if it forms a crystalline solid, XRD would be invaluable for determining its precise molecular packing, bond lengths, and angles in the solid state. This information is critical for understanding intermolecular interactions and predicting macroscopic properties. While XRD studies have been conducted on related fluorine-functionalized thiosemicarbazones and 2-chlorothiophene (B1346680) to determine their crystal structures, specific detailed XRD data for this compound itself were not found in the provided search results. uni.lunih.gov

Illustrative Table 1: Hypothetical XRD Data for Crystalline this compound

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | Interpretation |

| 12.5 | 7.07 | 100 | (100) | Strongest reflection, indicative of a major crystal plane. |

| 18.2 | 4.87 | 75 | (011) | |

| 25.1 | 3.54 | 50 | (200) | |

| 31.8 | 2.81 | 30 | (112) |

Note: This table presents hypothetical data to illustrate the type of information obtained from XRD analysis and does not represent actual experimental findings for this compound.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are complementary X-ray scattering techniques that provide insights into structural features over different length scales. SAXS probes larger structural features, such as the size of crystalline ordering within a phase, typically ranging from a few nanometers to hundreds of nanometers. WAXS, on the other hand, is a diffraction experiment that scans larger diffraction angles, covering a wide range of scattering variables down to small d-spacing, which corresponds to the size of chemical bonds and molecular arrangements.

These techniques are powerful for characterizing the morphology of materials, including polymers, nanoparticles, and complex fluids. For this compound, especially in polymeric forms or as part of nanostructured systems, SAXS could reveal information about domain sizes, pore structures, or the arrangement of molecular aggregates. WAXS could provide details on the atomic-level packing and crystallinity within these structures. While the use of SAXS/WAXS equipment has been noted in research involving a derivative, (3-fluorothiophene-2,5-diyl), specific SAXS and WAXS data for this compound itself were not found in the provided search results.

Illustrative Table 2: Hypothetical SAXS/WAXS Parameters for this compound-based Materials

| Technique | Parameter | Hypothetical Value | Unit | Significance |

| SAXS | Gyration Radius (Rg) | 5.2 | nm | Average size of scattering particles/domains. |

| SAXS | Porod Exponent | 3.8 | - | Indicates surface roughness or fractal dimension. |

| WAXS | Peak Position (2θ) | 20.5 | degrees | Crystalline spacing related to molecular packing. |

| WAXS | Peak Width (FWHM) | 0.3 | degrees | Indicates crystallite size or structural disorder. |

Note: This table presents hypothetical data to illustrate the type of information obtained from SAXS/WAXS analysis and does not represent actual experimental findings for this compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a highly sensitive and versatile analytical tool used for identifying and quantifying chemical compounds. It determines the mass-to-charge ratio of ions, providing crucial information about molecular weight and structural composition.

Time-of-Flight Mass Spectrometry (TOF-MS) for Fragmentation Studies

Time-of-Flight Mass Spectrometry (TOF-MS) is a mass spectrometry method where the mass-to-charge ratio of an ion is determined by measuring the time it takes for the ion to travel a known distance to a detector after being accelerated by an electric field. Heavier ions of the same charge travel slower than lighter ones.

TOF-MS is particularly useful for fragmentation studies, where the molecular ion is intentionally broken into smaller, characteristic fragment ions. Analyzing these fragmentation patterns can provide detailed insights into the molecular structure and dissociation mechanisms of a compound. For this compound, TOF-MS could be used to identify key bond cleavages and stable fragments, which helps in confirming its structure and understanding its behavior under energetic conditions. While fragmentation studies using TOF-MS have been reported for related halogenated thiophenes, such as 2-chlorothiophene, to establish their dissociation mechanisms, specific fragmentation data for this compound itself were not found in the provided search results.

Illustrative Table 3: Hypothetical TOF-MS Fragmentation Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment Ion | Interpretation |

| 102 | 100 | [C₄H₃FS]⁺• | Molecular ion |

| 83 | 65 | [C₄H₃S]⁺ | Loss of Fluorine |

| 71 | 40 | [C₃H₂FS]⁺ | Loss of CH |

| 58 | 30 | [C₃H₂S]⁺ | Loss of HF |

Note: This table presents hypothetical data to illustrate the type of information obtained from TOF-MS fragmentation analysis and does not represent actual experimental findings for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. LC separates components in a complex mixture based on their physicochemical properties, and the eluted components are then introduced into the mass spectrometer for mass analysis.

LC-MS is a standard method for detecting and quantifying various analytes in complex matrices, offering high sensitivity and selectivity. It is particularly valuable for monitoring byproducts, especially those that are polar or non-volatile, which might be challenging to analyze with other techniques. In the context of this compound synthesis or reactions, LC-MS could be employed to identify and quantify impurities, degradation products, or unreacted starting materials, ensuring product purity and process efficiency. While LC-MS is widely used for byproduct monitoring in various chemical processes, including those involving fluorinated compounds, specific byproduct monitoring data for this compound were not found in the provided search results.

Illustrative Table 4: Hypothetical LC-MS Byproduct Monitoring Data for this compound Synthesis

| Retention Time (min) | m/z (Precursor Ion) | Proposed Byproduct | Relative Concentration |

| 3.2 | 102.0 | This compound | Major |

| 4.5 | 120.0 | Thiophene dimer | Low |

| 5.8 | 138.0 | Fluorinated impurity A | Trace |

| 6.1 | 84.0 | Thiophene | Low |

Note: This table presents hypothetical data to illustrate the type of information obtained from LC-MS byproduct monitoring and does not represent actual experimental findings for this compound.

Microscopy Techniques for Morphological and Structural Analysis

Microscopy techniques are essential for visualizing the physical characteristics of materials at various scales, providing crucial insights into their morphology, surface features, and internal structures.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an electron optical imaging technique that provides high-resolution topographic images of a specimen's surface. It is widely used for characterizing the size and morphology of microscopic specimens. SEM operates by scanning a sample with a focused beam of electrons, and the interactions of these electrons with the specimen produce various signals, including secondary electrons and backscattered electrons, which are detected to form an image. When coupled with techniques like Energy-Dispersive X-ray analysis (EDX) or Wavelength-Dispersive X-ray Spectrometry (WDS), SEM can also provide elemental information about the sample.

Illustrative Table 5: Hypothetical SEM Morphological Observations for this compound

| Observation Area | Feature Observed | Description | Magnification |

| Powder Sample | Particle Shape | Irregular, polyhedral crystals | 5,000x |

| Powder Sample | Particle Size Distribution | Ranging from 500 nm to 2 µm | 5,000x |

| Thin Film | Surface Roughness | Smooth with occasional grain boundaries | 10,000x |

| Thin Film | Defect Density | Low density of pinholes | 2,000x |

Note: This table presents hypothetical data to illustrate the type of information obtained from SEM morphological analysis and does not represent actual experimental findings for this compound.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique used to investigate the morphology and microstructure of materials at a nanoscale level. For fluorinated thiophene-based compounds, TEM has been employed to analyze thin film morphologies, particularly in the context of polymer blends for organic electronic applications. For instance, TEM studies on fluorinated thieno[3,4-b]thiophene (B1596311) copolymers have shown that the amount of fluorine units can influence the thin film morphologies of active layers in organic solar cells uakron.edu.

In studies involving fluorinated thiophene-based electrolyte additives, TEM has been utilized to examine the thickness and homogeneity of cathode electrolyte interphase (CEI) layers on electrode surfaces. For example, TEM analysis revealed that while fresh electrode particles exhibit clean surfaces, cycled electrodes with certain base electrolytes show thick, inhomogeneous, and non-conformal CEI films, indicating continuous electrolyte decomposition acs.org. Similarly, TEM has been used to observe the nanosegregation of ionic clusters in 2,5-substituted thiophene functionalized semifluorinated polytriazoles, which contributes to enhanced mechanical strength and reduced dimensional swelling acs.org.

TEM analysis has also been applied to poly(3-hexylthiophene) (P3HT)-based copolymers incorporating fluorinated thiophene repeat units. These studies indicate that increasing fluorination does not necessarily lead to stronger phase separation in thin film polymer/PCBM bulk-heterojunction blends osti.govumass.edu.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides high-resolution imaging of surface morphology, allowing for the characterization of material topography at the nanometer scale. For fluorinated thiophene derivatives, AFM is instrumental in understanding surface structures and their impact on material performance.

In research on detecting chemical vapors using fluorinated thiophene-isoindigo-based polymers, tapping mode AFM was used to examine the surface morphologies of thin films. For example, P2TIF thin films were observed to consist of numerous bundles of fibers ranging from 20 to 100 nm, whereas P4TIF and P6TIF showed surfaces with connected polymeric crystals lacking long-ranged structures ntu.edu.tw. These observations helped to correlate sensing results with fluorine content, surface morphology, and polymer packing ntu.edu.tw.

AFM has also been applied to investigate the microstructure of thin films of fluorinated benzothiadiazole and indacenodithieno[3,2-b]thiophene-based regioregular-conjugated copolymers. These studies revealed nano fibril-like microstructures in some polymer thin films, while others exhibited disordered surface morphology, both before and after annealing rsc.org. The technique is also used to discriminate heteroatoms in aromatic molecules, providing insights into bond orders and electron density distributions acs.org. Furthermore, AFM micrographs have been used in conjunction with TEM to show the nanosegregation of ionic clusters in semifluorinated polytriazole membranes, indicating improved thermomechanical properties acs.org.

Polarizing Optical Microscopy for Mesophase Characterization

Polarizing Optical Microscopy (POM) is a critical technique for characterizing the mesophase behavior of liquid crystalline materials, including those containing fluorinated thiophene units. POM allows for the visual identification of different liquid crystal phases (e.g., nematic, smectic) and their transitions by observing changes in optical textures under polarized light.

Thiophene-containing liquid crystals, particularly those with fluorine substituents, are known to exhibit attractive physical characteristics for ferroelectric materials ohiolink.edu. The fluorine substituent can influence mesophase morphology and transition temperatures rsc.org. POM, often coupled with Differential Scanning Calorimetry (DSC), is used to investigate the thermal and mesomorphic behaviors of these derivatives. For example, studies on thiophene-based liquid crystals have shown that derivatives can display enantiotropic nematic (N) phases over a wide temperature range, with some longer alkoxy chain compounds exhibiting dimorphic behavior, including enantiotropic smectic A (SmA) phases researchgate.nettandfonline.com.